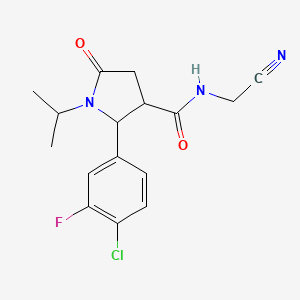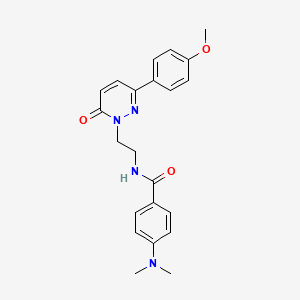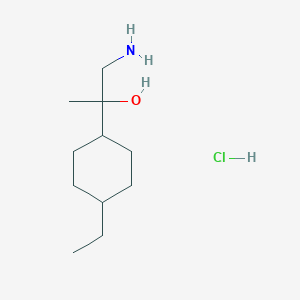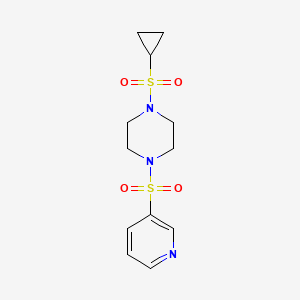
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoelectric Conversion in Solar Cells
One significant application of similar compounds is in the field of photoelectric conversion, particularly in dye-sensitized solar cells. Carboxylated cyanine dyes, which share structural similarities with the compound , have been researched for their potential to improve photoelectric conversion efficiency in solar cells. This indicates a promising direction for the use of 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile in renewable energy technologies (Wu et al., 2009).
Synthesis of Heterocyclic Compounds
The compound could potentially play a role in the synthesis of various heterocyclic compounds. Studies on related molecules have shown the ability to undergo cycloaddition reactions, leading to the formation of novel oxazolines, bis-oxazolines, and imidazoline derivatives. This suggests potential applications in the synthesis of complex organic molecules, which can be significant in pharmaceuticals and material science (Lerestif et al., 1997).
Photophysical Properties
Research into compounds with similar structures has explored their photophysical properties, which could be relevant for the development of photodynamic therapy agents or in the design of optical materials. For example, chloroquinoline-based chalcones containing triazole moieties have been studied for their absorbance and fluorescence spectra, indicating potential applications in the fields of photochemistry and material sciences (Singh et al., 2015).
Structural Studies
The compound could also be of interest in structural chemistry studies. For example, 4-amino-2-chloro-6,7-dimethoxyquinazoline, a structurally related compound, has been examined in its solid-state form to understand the nature of hydrogen bonding and molecular interactions. Such studies can provide insights into molecular structures that are crucial for the design of new drugs and materials (Lai et al., 1997).
Catalysis and Organic Synthesis
Compounds with similar frameworks have been used in catalytic processes and organic synthesis. For instance, they have been involved in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to yield various heterocyclic derivatives. This highlights potential applications in catalysis and the synthesis of novel organic compounds (Bacchi et al., 2005).
特性
IUPAC Name |
3-(2-chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-12-5-6-14-7-15(22(25)28-21(14)13(12)2)8-16(11-26)23-27-18-10-20(32-4)19(31-3)9-17(18)24(30)29-23/h5-10H,1-4H3,(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYDUUAEJPKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC(=C(C=C4C(=O)N3)OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)
![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)



![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)


![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)